3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c10-7-5-12-8-6-13(3-4-14(7)8)9(15)1-2-11/h5H,1-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYGSOKKFFYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features an imidazo[1,2-a]pyrazine core, which is known for its role in various pharmacological activities. The presence of amino and chloro groups enhances its reactivity and potential biological effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dihydroimidazopyrazinone have been shown to selectively inhibit extracellular signal-regulated kinases (ERK), which play a crucial role in cancer cell proliferation and survival .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Compound Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dihydroimidazopyrazinone derivatives | 10–50 | ERK inhibition | |
| Various imidazo compounds | 5–30 | Tubulin polymerization inhibition |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : As noted in studies on similar compounds, inhibition of kinases such as ERK can lead to reduced tumor cell growth.
- Disruption of Tubulin Dynamics : Some related compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest .
Case Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of various imidazo derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity at micromolar concentrations.
Case Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that administration of related compounds led to tumor regression in xenograft models. These findings support the potential application of such compounds in cancer therapy.
Comparison with Similar Compounds
Key Observations :
- Chloro vs. Fluoro Substitution: The target compound’s 3-chloro group may enhance electronegativity and target binding compared to fluorophenylamino analogs (e.g., Compound 29) .
- Side Chain Variations: β-Aminopropanone (target compound) vs. 2-aminoethanone (Ganaplacide, GNF179) affects solubility and metabolic stability. Longer chains (propanone) may increase lipophilicity .
- Methylation (8,8-Dimethyl) : Present in Ganaplacide and GNF179, this modification improves pharmacokinetic properties by reducing oxidative metabolism .
Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight and simpler structure may favor blood-brain barrier penetration, but its solubility is less characterized compared to analogs like GNF179 .
- Methylation (GNF179, Ganaplacide) increases molecular weight but enhances solubility in DMSO, critical for in vivo dosing .
Key Observations :
- Substitution Impact: Fluoro/chloro aromatic groups (Compound 1, GNF179) enhance potency compared to non-halogenated analogs (Compound 4) .
- Methylation : 8,8-Dimethyl substitution (Ganaplacide, GNF179) correlates with sub-10 nM IC₅₀, likely due to improved target binding and metabolic stability .
- Side Chain Rigidity: The β-aminopropanone chain (target compound) may offer conformational flexibility, but 2-aminoethanone analogs (Ganaplacide) show superior activity, suggesting optimal chain length for target engagement .
Research Findings and Clinical Relevance
- Target Compound: Limited in vivo data available, but its structural simplicity positions it as a lead for further optimization, particularly in addressing solubility limitations .
- Ganaplacide : Advanced to clinical trials as a single-dose curative agent, leveraging its 8,8-dimethyl group and dual fluoro substitution for prolonged half-life .
- GNF179 : Used in imaging Plasmodium parasites, highlighting its utility in drug discovery beyond direct therapeutic use .
Preparation Methods
Construction of the Imidazo[1,2-a]pyrazine Core
Multicomponent Reaction (Groebke–Blackburn–Bienaymé Reaction):
The fused imidazo[1,2-a]pyrazine skeleton is efficiently formed via a three-component reaction involving:- 2-aminopyrazine (as the amino component),
- an appropriate aldehyde (aromatic or heteroaromatic),
- and an isocyanide derivative.
This reaction yields the imidazo[1,2-a]pyrazine scaffold in a single step with good yields and structural diversity.
Reference Example:
A similar synthetic route was reported where 2-aminopyrazine reacted with 4-fluorobenzaldehyde and 4-fluorophenyl isocyanide to form the core structure, which was subsequently reduced to the desired dihydroimidazo[1,2-a]pyrazine system.
Attachment of the 3-amino-propanone Side Chain
- The side chain 3-amino-1-propanone is introduced via amidation reactions.
- A key intermediate bearing a free amino group on the imidazo[1,2-a]pyrazine core is reacted with N-protected glycine derivatives or directly with 3-amino-propanone derivatives using peptide coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate).
- Following amidation, protecting groups (e.g., Boc) are removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free amino functionality.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Groebke–Blackburn–Bienaymé Reaction | 2-aminopyrazine, 3-chlorobenzaldehyde, isocyanide | Formation of imidazo[1,2-a]pyrazine core | Multicomponent, room temp or mild heating |
| 2 | Reduction | PtO2 catalyst, H2 gas, solvent (e.g., EtOH) | Partial reduction of pyrazine ring to dihydro form | Controls saturation level of ring |
| 3 | Amidation | HATU, N-Boc protected 3-amino-propanone derivative, base (e.g., DIPEA) | Coupling of amino-propanone side chain | High coupling efficiency, mild conditions |
| 4 | Deprotection | TFA in DCM or similar acidic conditions | Removal of Boc protecting group | Yields free amino group |
Summary Table of Preparation Methods
| Synthetic Step | Methodology | Advantages | Challenges |
|---|---|---|---|
| Core formation | Groebke–Blackburn–Bienaymé multicomponent reaction | One-pot, efficient, diverse cores | Requires isocyanide preparation |
| Ring reduction | Catalytic hydrogenation (PtO2/H2) | Selective reduction, mild conditions | Control of saturation needed |
| Side chain attachment | HATU-mediated amidation | High coupling efficiency | Sensitive to moisture, requires dry conditions |
| Protecting group removal | Acidic deprotection (TFA) | Clean removal of Boc groups | Acid-sensitive substrates risk |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Bromination : Bromine in acetic acid for introducing halogen groups at specific positions (e.g., ).
- Cross-Coupling Reactions : Use of Pd catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) with ligands like xantphos and cesium carbonate for aryl amination ( ).
- Deprotection : HCl in dioxane for removing tert-butyl carbamate protecting groups ( ).
- Purification : Mass-triggered preparative HPLC for isolating high-purity products ( ).
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrogen/carbon environments (e.g., δ 1.36 ppm for methyl groups in -9).
- Mass Spectrometry : HRMS (ESI) for molecular weight validation (e.g., calculated vs. observed values in ).
- IR Spectroscopy : Identification of functional groups like carbonyl (C=O) and amino (N-H) stretches ( ).
Q. What in vitro assays are suitable for evaluating its antimalarial activity?
- Methodological Answer :
- IC₅₀ Determination : Use of Plasmodium falciparum strains (e.g., 3D7 and W2) in dose-response assays ( ).
- Parasite Imaging : GNF179 (a structural analog) is used in imaging assays to study parasite viability ().
- Table : Representative IC₅₀ Values for Analogous Compounds ( ):
| Compound | 3D7 IC₅₀ (nM) | W2 IC₅₀ (nM) |
|---|---|---|
| 1 | 20 | 25 |
| 2 | 110 | 121 |
Advanced Research Questions
Q. How do structural modifications impact biological activity in imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer :
- Substituent Effects : Fluorine or chlorine at position 3 enhances potency (e.g., Compound 29 in vs. GNF179 in ).
- Stereochemistry : Enantiomers (R/S) show divergent IC₅₀ values (e.g., 70 nM vs. 110 nM for R/S configurations in ).
- Computational Modeling : Artificial neural networks (ANNs) predict activity based on electronic/steric descriptors ( ).
Q. How can contradictory IC₅₀ data across studies be resolved?
- Methodological Answer :
- Standardized Protocols : Ensure consistent parasite culturing conditions (e.g., hematocrit, serum concentration).
- Statistical Analysis : Use multivariate regression to account for variables like solvent purity or assay plate batch effects.
- Meta-Analysis : Compare data across analogs (e.g., chlorophenyl vs. fluorophenyl derivatives in vs. 22).
Q. What strategies optimize synthetic yield and purity for scale-up?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu systems for cross-coupling efficiency ( ).
- Solvent Optimization : Replace toluene with DMF for higher solubility of intermediates ( ).
- Process Automation : Continuous flow chemistry reduces reaction time and improves reproducibility ().
Q. What mechanistic insights can be inferred from its structural features?
- Methodological Answer :
- Target Engagement : The chloro group may interact with heme in Plasmodium proteases (analogous to chloroquine’s mechanism).
- Resistance Profiling : Compare activity against drug-resistant strains (e.g., W2 in ) to identify off-target effects.
- Molecular Dynamics : Simulate binding to PfATP4 or other malarial ion transporters (based on GNF179’s target in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
